![molecular formula C14H20BrNO B11170268 2-(4-bromophenyl)-N-hexylacetamide](/img/structure/B11170268.png)
2-(4-bromophenyl)-N-hexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-N-hexylacetamide is an organic compound characterized by the presence of a bromophenyl group attached to an acetamide moiety, with a hexyl chain extending from the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-hexylacetamide typically involves the reaction of 4-bromoaniline with hexylamine and acetic anhydride. The reaction proceeds under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid byproduct. The general reaction scheme is as follows:
Step 1: 4-Bromoaniline is reacted with hexylamine in the presence of acetic anhydride.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-N-hexylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The acetamide moiety can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group in the acetamide can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Formation of 2-(4-hydroxyphenyl)-N-hexylacetamide or 2-(4-aminophenyl)-N-hexylacetamide.
Oxidation: Formation of 2-(4-bromophenyl)acetic acid.
Reduction: Formation of 2-(4-bromophenyl)-N-hexylamine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-hexylacetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
2-(4-Bromophenyl)-N-hexylacetamide can be compared with other similar compounds, such as:
2-(4-Bromophenyl)acetamide: Lacks the hexyl chain, which may affect its solubility and biological activity.
N-Hexylacetamide: Lacks the bromophenyl group, which may reduce its ability to interact with specific molecular targets.
4-Bromo-N-hexylaniline: Lacks the acetamide moiety, which may alter its chemical reactivity and biological properties.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to undergo a range of chemical reactions and interact with specific molecular targets, making it a valuable tool in research and industry.
Properties
Molecular Formula |
C14H20BrNO |
---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-hexylacetamide |
InChI |
InChI=1S/C14H20BrNO/c1-2-3-4-5-10-16-14(17)11-12-6-8-13(15)9-7-12/h6-9H,2-5,10-11H2,1H3,(H,16,17) |
InChI Key |
PRKPYKAUKGVBSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CC1=CC=C(C=C1)Br |
solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.